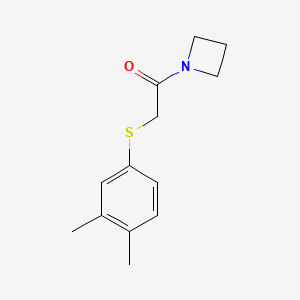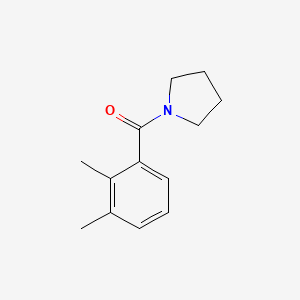![molecular formula C21H20N4O2 B7474392 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as DPI or Ro-31-8220, is a potent and selective inhibitor of protein kinase C (PKC). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione exerts its pharmacological effects by selectively inhibiting the activity of PKC, a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This results in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, suppression of inflammation, and improvement of cognitive function. It has also been found to modulate ion channels, affect neurotransmitter release, and alter gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione is its selectivity for PKC, which allows for the specific targeting of this signaling pathway. This makes it a valuable tool for studying the role of PKC in various cellular processes and diseases. However, one limitation of 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione is its potential off-target effects, which may affect the interpretation of experimental results. Moreover, 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic properties. Moreover, the therapeutic potential of 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione in various diseases, including cancer and neurological disorders, warrants further investigation. Additionally, the role of PKC in cellular processes such as autophagy and metabolism is an emerging area of research that may provide new insights into the therapeutic potential of PKC inhibitors like 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
Synthesis Methods
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized by the reaction of 1,3-diphenyl-4-hydroxymethyl-5-methylpyrazole with 2,4-thiazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to yield the final compound. This synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Moreover, 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
properties
IUPAC Name |
3-[(1,3-diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-21(2)19(26)24(20(27)22-21)13-16-14-25(17-11-7-4-8-12-17)23-18(16)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRVYKZFILJFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)








